3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
“3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid” is a chemical compound with the linear formula C11H16O3 . It exhibits intriguing properties, making it useful for studying drug delivery systems, polymer synthesis, and catalysis.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic structure with a carboxylic acid group. The molecular formula is C10H14O4, and the molecular weight is 198.218 .Chemical Reactions Analysis
The compound can undergo ring-opening polymerization (ROP) under different conditions. When initiated by n-butyl lithium (n-BuLi) or catalyzed by trifluoromethanesulfonic acid (TfOH) in the presence of benzyl alcohol, products containing all cis-1,4 disubstituted cyclohexane ring were obtained .Scientific Research Applications
Chemical Synthesis and Reactions
3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is involved in various chemical synthesis and reactions. For instance, Spitzner and Engler (2003) describe its role in aprotic double Michael addition reactions, forming specific intermediates and products that are crucial in organic syntheses (Spitzner & Engler, 2003). Similarly, Azerad (2014) reviews its oxidation reactions, particularly focusing on hydroxy, oxo, and acid derivatives of 1,8-cineole, a compound related to 3,3-Dimethyl-2-oxabicyclo[2.2.2]octane (Azerad, 2014).
Crystallographic Studies
Crystal structures involving derivatives of this compound have been extensively studied. Foces-Foces et al. (2005) discuss the crystal structures of its derivatives, focusing on how the conformation of functional groups affects the dimensionality of the supramolecular structures (Foces-Foces et al., 2005).
Synthetic Methodologies
The compound also plays a significant role in synthetic methodologies. Andreev et al. (1996) detail its use in the synthesis of carbocyclic and heterocyclic compounds, showcasing its versatility in organic chemistry (Andreev et al., 1996). Mori et al. (1994) discuss the isomerization of a related derivative under X-ray radiation, highlighting the sensitivity of these compounds to external stimuli (Mori et al., 1994).
Future Directions
Properties
IUPAC Name |
3,3-dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(2)7-3-5-10(13-9,6-4-7)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQMCXSYTJGSET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)(CC2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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